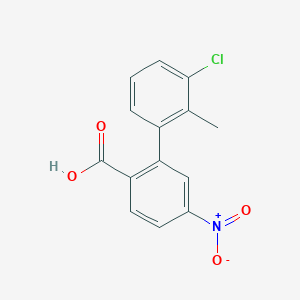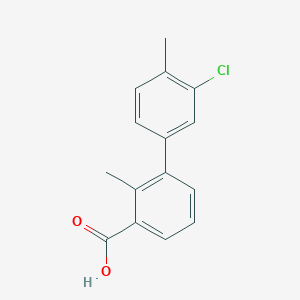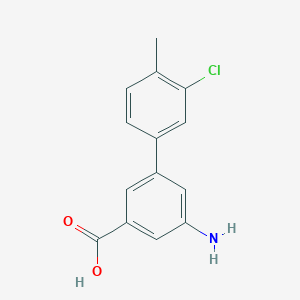
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% (2C4MPAF) is an organic compound with a wide range of applications in the field of scientific research. It is an important reagent for the synthesis of various organic compounds and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as esters, amides, and thiols. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, it is used in the synthesis of fluorescent dyes and other fluorescent compounds.
Mécanisme D'action
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has a number of biological activities, including antibacterial, antifungal, and antiviral activities. It has also been shown to have anti-inflammatory and antioxidant activity. The exact mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of bacteria and other microorganisms.
Biochemical and Physiological Effects
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant activity. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is important to note that 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is a potentially toxic compound and should be handled with care.
Orientations Futures
The potential of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% as a drug candidate is an area of active research. In particular, the anti-inflammatory and antioxidant activities of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% are being explored as potential therapies for a variety of diseases. In addition, the potential of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% as a fluorescent dye for imaging and diagnostics is being investigated. Finally, the potential of 2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% as an inhibitor of certain enzymes involved in the metabolism of bacteria and other microorganisms is being explored.
Méthodes De Synthèse
2-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% can be synthesized from 4-methylbenzoic acid and 3-chloro-5-fluorobenzoyl chloride. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 80°C. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by extraction with ethyl acetate. The final product is purified by recrystallization from a mixture of ethyl acetate and hexane.
Propriétés
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-13(8)15)11-5-4-10(16)7-12(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDMMLGDVFWZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690297 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-71-7 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














